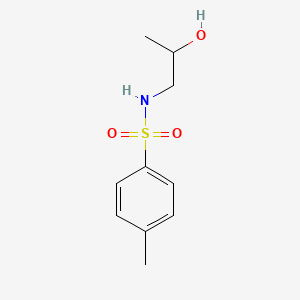

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBKAQJZDLRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389673 | |

| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-53-7 | |

| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Foreword: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry and a versatile building block in organic synthesis. Its presence in a vast array of pharmaceuticals, from antibacterial agents to diuretics and anticonvulsants, underscores its profound impact on human health. The unique chemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor and its conformational influence on molecular scaffolds, make it a privileged structure in drug design. This guide provides a comprehensive exploration of the synthesis and characterization of a specific, yet representative, sulfonamide: N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. The methodologies and analytical strategies detailed herein are designed to be broadly applicable to the synthesis of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the most practical starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The most direct and widely employed method for the formation of a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] This leads to the identification of p-toluenesulfonyl chloride and 2-amino-1-propanol as the ideal starting materials due to their commercial availability and high reactivity. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amino group of 2-amino-1-propanol.

Synthesis of this compound: A Step-by-Step Protocol

This section details a robust and reproducible protocol for the synthesis of the target compound. The choices of reagents, solvent, and reaction conditions are rationalized to ensure a high yield and purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| p-Toluenesulfonyl chloride | 190.65 | 10 | 1.91 g | Reagent grade, ensure dryness. |

| 2-Amino-1-propanol | 75.11 | 10 | 0.75 g | Reagent grade. |

| Pyridine | 79.10 | - | 20 mL | Anhydrous, acts as solvent and base. |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | For extraction. |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | 30 mL | For work-up. |

| Saturated Sodium Bicarbonate | 84.01 | - | 30 mL | For work-up. |

| Brine | - | - | 30 mL | For work-up. |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying the organic phase. |

Experimental Procedure

Sources

An In-depth Technical Guide to N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: A Case Study on a Structurally Related Analog

Senior Application Scientist Note: Upon extensive investigation, publicly available scientific literature and chemical databases lack specific, in-depth technical information, including a registered CAS number, for N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This suggests the compound is not widely synthesized or studied. To provide a valuable and scientifically grounded resource for researchers in drug development, this guide will focus on the closely related and well-characterized analog, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . The principles of synthesis, chemical properties, and structural features discussed herein are expected to be highly analogous and transferable to the study of this compound.

Abstract

Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide delves into the chemical properties and structure of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a representative member of the hydroxyalkyl-sulfonamide class. By examining this analog, we aim to provide a comprehensive framework for understanding the synthesis, characterization, and potential applications of related molecules such as this compound in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights.

Chemical Structure and Properties

The molecular architecture of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide consists of a central sulfonamide linkage connecting a p-toluenesulfonyl group to an ethanolamine moiety. This structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its physicochemical properties and biological interactions.

Molecular Structure

The key structural features include:

-

p-Toluenesulfonyl Group: An aromatic ring substituted with a methyl group and a sulfonyl group. This moiety is a common pharmacophore and can be crucial for receptor binding.

-

Sulfonamide Linkage (-SO₂NH-): This functional group is a critical component of all sulfa drugs and is known for its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to antibacterial properties in some derivatives.

-

Hydroxyethyl Group (-CH₂CH₂OH): The presence of a primary alcohol introduces polarity and a site for hydrogen bonding, which can significantly impact solubility and metabolic pathways.

Caption: 2D Chemical Structure of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.

| Property | Value | Source |

| CAS Number | 14316-14-4 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO₃S | [1][3] |

| Molecular Weight | 215.27 g/mol | [1][3] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 380.2 °C at 760 mmHg | [2] |

| Density | 1.263 g/cm³ | [2] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Purification

The synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and ethanolamine. This reaction is a standard method for the formation of sulfonamides.

Synthetic Pathway

Sources

A Technical Guide to Determining the Solubility of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability.[1][2][3] This technical guide presents a comprehensive framework for determining the solubility of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. While specific solubility data for this compound is not extensively published, this document provides a robust, scientifically-grounded methodology based on the isothermal equilibrium solubility method, often referred to as the "shake-flask" method. We detail the theoretical underpinnings, a step-by-step experimental protocol, analytical quantification via High-Performance Liquid Chromatography (HPLC), and best practices for data interpretation and presentation. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, facilitating informed decision-making in process development, crystallization studies, and formulation design.[1][4][5]

Introduction: The Critical Role of Solubility

This compound is a sulfonamide derivative characterized by a polar hydroxyl group and a sulfonamide linkage, as well as a nonpolar tolyl group. This amphiphilic nature suggests a complex solubility profile that will vary significantly across different organic solvents. Understanding this profile is paramount for several key areas in drug development:

-

Process Chemistry & Crystallization: Selecting an appropriate solvent system is crucial for purification, controlling crystal formation (polymorphism), and optimizing yield.[1][4] Poorly chosen solvents can lead to low yields, impurity issues, or the formation of unstable crystal forms with undesirable properties.[2]

-

Formulation Development: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, the dissolution rate, which is influenced by intrinsic solubility, is a key determinant of the drug's absorption and bioavailability.[2][6]

-

Analytical Method Development: Preparing stock solutions and standards for analytical testing requires knowledge of solvents in which the compound is freely soluble.

Given the compound's structure, we can predict its general solubility behavior based on the "like dissolves like" principle. The presence of both a hydrogen bond donor (-OH, -NH) and acceptors (-O=S=O, -OH) suggests that it will exhibit higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) compared to nonpolar hydrocarbon solvents (e.g., hexane, toluene).

The Scientific Standard: Isothermal Equilibrium Solubility

The gold standard for determining the true or thermodynamic solubility of a compound is the isothermal equilibrium (shake-flask) method .[7][8] This method measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature.[8][9] The resulting value represents the maximum amount of the substance that can be dissolved in a solvent. This approach is favored for its accuracy and is referenced in numerous regulatory guidelines, such as those from the OECD.[10][11][12][13]

The core principle is to create a slurry by adding an excess of the solid compound to the test solvent, agitate the mixture for a prolonged period to ensure equilibrium is reached, separate the solid and liquid phases, and then accurately measure the concentration of the dissolved compound in the supernatant.[9][11]

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the solubility of this compound.

Materials and Reagents

-

Solute: this compound (purity >99%)

-

Solvents: A range of analytical grade or HPLC grade organic solvents should be selected to cover a spectrum of polarities.

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Heptane or Hexane

-

-

Apparatus:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker, orbital mixer, or vial roller system capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[14]

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Experimental Workflow Diagram

Sources

- 1. syrris.com [syrris.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. evotec.com [evotec.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

potential applications of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in organic synthesis

An In-depth Technical Guide A Technical Guide to the Potential Applications of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Modern Organic Synthesis

Abstract

This compound is a chiral, bifunctional molecule possessing both a secondary alcohol and a robust tosylamide moiety. While direct literature on its specific applications is emerging, its structural features suggest significant untapped potential as a versatile building block in organic synthesis. This guide provides a forward-looking analysis of its prospective roles, drawing analogies from well-established chemistry of related sulfonamides and chiral alcohols. We will explore its utility as a chiral auxiliary, a precursor for heterocyclic synthesis, a versatile scaffold for drug discovery, and a potential ligand in asymmetric catalysis. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their synthetic endeavors.

Core Molecular Structure and Synthetic Strategy

Structural Features and Physicochemical Properties

This compound, hereafter referred to as HPMBS, is characterized by three key functional components:

-

The p-Toluenesulfonamide (Tosyl) Group: A highly stable and electron-withdrawing moiety that renders the N-H proton acidic and serves as an excellent protecting group for amines.

-

The Secondary Hydroxyl Group: A nucleophilic center amenable to a wide range of chemical transformations, including oxidation, esterification, and etherification.

-

A Stereogenic Center: The propyl chain's second carbon is chiral, meaning HPMBS can be synthesized as a racemic mixture or in enantiomerically pure forms, opening the door for applications in asymmetric synthesis.

These features combine to make HPMBS a molecule with significant synthetic potential, bridging the gap between protecting group chemistry and chiral pool synthesis.

Table 1: Predicted Physicochemical Properties of HPMBS

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃S | - |

| Molecular Weight | 229.29 g/mol | - |

| XLogP3 (Predicted) | 1.0 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 4 | - |

Proposed Synthesis Workflow

The synthesis of HPMBS can be reliably achieved through the nucleophilic substitution of p-toluenesulfonyl chloride with 1-amino-2-propanol. The primary amine of the amino alcohol selectively attacks the sulfonyl chloride, as it is a stronger nucleophile than the hydroxyl group. The use of a mild base is crucial to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of HPMBS.

The Tosylamide: A Pillar of Stability and Reactivity

The sulfonamide functional group is a cornerstone of organic synthesis, renowned for its stability and diverse reactivity profile.[1]

Amine Protection and Activation

The tosyl group is one of the most common protecting groups for primary and secondary amines. Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the nitrogen atom. This allows for selective reactions at other sites of the molecule, such as the hydroxyl group in HPMBS.

Causality: The stability of the tosyl group stems from the delocalization of the nitrogen lone pair into the sulfonyl group, making it resistant to a wide range of acidic, basic, and redox conditions. Deprotection, while challenging, can be achieved under specific reductive conditions (e.g., sodium amalgam, HBr/phenol), ensuring its orthogonality to many other protecting groups.

Directing Group for C-H Functionalization

A burgeoning area in modern synthesis is the use of directing groups to control the site-selectivity of C-H activation reactions. The sulfonamide moiety is an effective directing group.

Mechanism Insight: The Lewis basic oxygen atoms of the sulfonyl group and the nitrogen atom can form a stable five- or six-membered metallacyclic intermediate with a transition metal catalyst (e.g., Pd, Rh, Ru). This chelation positions the catalyst in close proximity to a specific C-H bond (e.g., on the aromatic ring of the tosyl group or even on the propyl chain), dramatically increasing the rate and selectivity of its functionalization. This opens a pathway for introducing new substituents in a highly controlled manner.

Precursor to N-Heterocycles

Sulfonamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For HPMBS, the bifunctional nature of the molecule allows for intramolecular cyclization pathways. For instance, activation of the hydroxyl group (e.g., conversion to a leaving group like a mesylate) followed by intramolecular nucleophilic attack by the sulfonamide nitrogen would lead to the formation of a chiral cyclic sulfonamide, a valuable synthetic intermediate.

The Chiral Hydroxypropyl Moiety: A Handle for Asymmetric Control and Diversification

The true distinguishing feature of HPMBS is its chiral 2-hydroxypropyl sidechain. When used in its enantiopure form, this moiety can be exploited for stereocontrolled synthesis and as a point of diversification.

Potential as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered.

Proposed Application: The chiral center in HPMBS could be used to control reactions on the tosyl group or on a substituent attached to the sulfonamide nitrogen. For example, if the sulfonamide nitrogen were further alkylated, the steric bulk and stereochemistry of the 2-hydroxypropyl group could influence the facial selectivity of reactions on that N-alkyl group. The underlying principle relies on the formation of a diastereomeric transition state with a significant energy difference, favoring the formation of one product diastereomer over the other.[2]

A Hub for Molecular Diversification

The secondary alcohol is a versatile functional group that serves as a launchpad for a variety of transformations, allowing for the synthesis of a library of HPMBS derivatives. This is particularly relevant in drug discovery, where structural analogs are needed for structure-activity relationship (SAR) studies.

Caption: Diversification pathways originating from the hydroxyl group of HPMBS.

Applications in Medicinal Chemistry and Catalysis

A Scaffold for Drug Discovery

The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[1][3] The structural combination of a sulfonamide and a chiral alcohol in HPMBS makes it an attractive starting point for medicinal chemistry campaigns. The tosyl group can be readily replaced with other substituted aryl or heteroaryl sulfonyl chlorides to explore electronic and steric effects, while the hydroxyl group provides a vector for attaching other pharmacophoric fragments.

Ligand Design for Asymmetric Catalysis

Enantiopure HPMBS is an attractive candidate for development as a chiral ligand for transition metal-catalyzed asymmetric reactions. It possesses two potential coordination sites: the sulfonamide nitrogen and the hydroxyl oxygen. Upon deprotonation, it can act as a bidentate, monoanionic ligand. The chirality of the backbone would create a chiral pocket around the metal center, enabling enantioselective transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Exemplary Experimental Protocols

The following protocols are provided as examples of the fundamental transformations discussed. Researchers should perform their own reaction optimizations.

Protocol: Synthesis of this compound (HPMBS)

-

Setup: To a round-bottom flask charged with 1-amino-2-propanol (1.0 eq.) and dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq.) at 0 °C under a nitrogen atmosphere.

-

Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in DCM and add it dropwise to the stirring solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: O-Benzylation of HPMBS

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of HPMBS (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a molecule of significant, albeit largely unexplored, potential. Its value lies in the synergistic combination of a robust, reactive sulfonamide handle and a versatile chiral hydroxylated sidechain. The proposed applications—ranging from its use as a chiral auxiliary and directing group to its role as a scaffold in medicinal chemistry and a precursor for chiral ligands—are based on sound and established chemical principles.

Future research should focus on the efficient synthesis of its enantiopure forms and the systematic exploration of its reactivity in the contexts described. As the demand for complex, chiral molecules in pharmaceuticals and materials science continues to grow, versatile building blocks like HPMBS are poised to become invaluable tools for the modern synthetic chemist.

References

-

Mohamed, S. K., Akkurt, M., & Fun, H. K. (2013). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1847. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Buppajarn, A., Saeeng, R., & Ratananukul, P. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3328. [Link]

-

Ngassa, F. N., & Teffo, L. S. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1671. [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E Structure Reports Online, 66(5), o1088. [Link]

-

Zhang, Z., et al. (2023). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv. [Link]

-

PharmaCompass. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methyl-. Retrieved from [Link]

-

Chemsrc. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Parveen, A., et al. (2007). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668–o669. [Link]

-

Gowda, B. T., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o149. [Link]

-

PubChemLite. (n.d.). N-(2-hydroxyethyl)-n-(3-hydroxypropyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

literature review on the synthesis of tosyl-protected amino alcohols

An In-Depth Technical Guide to the Synthesis of Tosyl-Protected Amino Alcohols

Foreword: The Strategic Importance of N-Tosyl Amino Alcohols

In the landscape of modern organic synthesis and medicinal chemistry, N-tosyl-protected amino alcohols represent a cornerstone class of intermediates. Their prevalence stems from a unique combination of stability, predictable reactivity, and chiral integrity. The tosyl (Ts) group, a p-toluenesulfonyl moiety, serves as an excellent protecting group for the amine functionality, rendering it stable to a wide range of reaction conditions while preventing unwanted side reactions.[1] Crucially, this protection scheme leaves the hydroxyl group available for further synthetic manipulation or allows the entire molecule to be used as a chiral building block.

These compounds are pivotal in the synthesis of complex nitrogen-containing molecules, including pharmaceutical agents and natural products.[2] The ability to access them in high yield and enantiopurity is often a critical determinant in the success of a multi-step synthesis campaign. This guide provides an in-depth exploration of the primary, field-proven methodologies for their synthesis, moving beyond mere procedural lists to explain the underlying principles and causal relationships that govern experimental success.

Diagram: Core Synthetic Strategies

The synthesis of N-tosyl amino alcohols can be approached from several distinct starting points. The choice of strategy is typically dictated by the availability of starting materials, desired stereochemistry, and scalability. The following diagram illustrates the three principal pathways discussed in this guide.

Caption: Principal synthetic pathways to N-Tosyl Amino Alcohols.

Methodology 1: Reduction of N-Tosyl Amino Acids

This is arguably the most direct and widely utilized method, leveraging the vast commercial availability of enantiopure α-amino acids. The strategy involves two sequential steps: protection of the amino group via tosylation, followed by the reduction of the carboxylic acid moiety.

Causality Behind the Workflow:

-

N-Tosylation First: The amine is significantly more nucleophilic than the carboxylate oxygen, ensuring selective reaction with tosyl chloride (TsCl).[3] This protection is essential as the powerful reducing agents used in the next step would otherwise react with the acidic proton of the amine or coordinate to the nitrogen, leading to complex product mixtures.

-

Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is generally ineffective for reducing carboxylic acids.[4] Therefore, more potent hydride donors are required. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity. However, its pyrophoric nature and handling difficulties have led to the development of alternative, safer systems like the sodium borohydride/iodine (NaBH₄/I₂) combination, which generates diborane in situ as the active reducing species.[4]

Workflow Diagram: From Amino Acid to Amino Alcohol

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Proactive Approach to the Safety and Handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Research and Development

An In-Depth Technical Guide to the Safe Handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can implement these protocols with a deep understanding of the underlying safety principles.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key properties, with some values being predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃S | [1] |

| Molecular Weight | 229.3 g/mol | Inferred |

| Appearance | White solid (expected) | [4] |

| Boiling Point | 383.3 ± 52.0 °C (Predicted) | |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.44 ± 0.50 (Predicted) |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

All work with this compound in solid form or in volatile solvents should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transferring Solid | Safety glasses with side shields or goggles.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Laboratory coat.[6] | Not required if performed in a fume hood.[6] |

| Preparing Solutions | Chemical safety goggles. A face shield may be required if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not required if performed in a fume hood. |

| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not required for closed systems. |

| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | An approved respirator may be necessary depending on the spill size and location. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Pre-use: Before handling, wash hands thoroughly. Ensure all necessary PPE is donned correctly.

-

During use: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[7] Use only in a well-ventilated area, preferably a chemical fume hood.

-

Post-use: Wash hands and any exposed skin thoroughly after handling.[2] Clean all equipment and the work area. Remove contaminated clothing and wash it before reuse.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

Store in a locked cabinet or other secure area to prevent unauthorized access.[7]

Experimental Workflows and Diagrams

Visualizing workflows and emergency procedures can significantly enhance safety and preparedness.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling

Emergency Response Decision Tree

This diagram provides a clear decision-making path in the event of an accidental exposure.

Caption: Emergency Response for Accidental Exposure

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, call a physician.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[7] Get medical attention if symptoms occur.[6]

Spill Management and Disposal

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Management

-

Small Spills: For small spills of the solid material, carefully sweep up and shovel into a suitable container for disposal.[2] Avoid dust formation.

-

Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[6] Prevent the material from entering drains.

-

Cleaning: After the material has been collected, clean the affected area thoroughly.

Disposal

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]

-

Do not dispose of the material down the drain.

-

Empty containers should be managed as hazardous waste unless they have been properly decontaminated.[8]

Conclusion

The safe handling of this compound requires a proactive and informed approach. By understanding the potential hazards through the lens of structurally similar compounds and by implementing the robust engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. The principles of scientific integrity and safety are paramount, and this guide serves as a critical resource for achieving both.

References

-

PubChem. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. N-Methylbenzenesulfonamide. Retrieved from [Link]

-

ASHP Publications. Personal Protective Equipment. Retrieved from [Link]

-

PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

-

US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

2a biotech. This compound. Retrieved from [Link]

-

State of Michigan. Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. fishersci.com [fishersci.com]

- 3. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. fishersci.no [fishersci.no]

- 7. fishersci.com [fishersci.com]

- 8. michigan.gov [michigan.gov]

An In-depth Technical Guide to the Tosylation of 2-Amino-1-propanol: Mechanisms, Selectivity, and Synthetic Protocols

This guide provides an in-depth exploration of the tosylation of 2-amino-1-propanol, a seemingly straightforward reaction that presents a classic organic chemistry challenge: chemoselectivity. As a bifunctional molecule with two nucleophilic centers—a primary amine and a primary alcohol—its reaction with tosyl chloride (TsCl) is highly dependent on reaction conditions. Understanding and controlling these factors is paramount for researchers, scientists, and drug development professionals who utilize such building blocks in the synthesis of complex molecular architectures, including pharmaceutical intermediates.[1][2] This document moves beyond simple procedural descriptions to elucidate the underlying mechanisms, the rationale behind experimental choices, and the practical application of this chemistry.

The Core Mechanistic Challenge: Nucleophilicity and Selectivity

The fundamental issue in the tosylation of 2-amino-1-propanol is the competition between the amino group (-NH2) and the hydroxyl group (-OH) in attacking the electrophilic sulfur atom of tosyl chloride.[3] The outcome of this competition dictates the final product and is governed by the relative nucleophilicity of the two functional groups, which is, in turn, heavily influenced by the reaction environment.

-

Inherent Nucleophilicity: In a neutral or mildly basic environment, the primary amine is generally a stronger nucleophile than the primary alcohol. The nitrogen atom's lone pair is more available for donation than the oxygen's, making the kinetic product of the reaction the N-tosylated sulfonamide.[4]

-

The Role of the Base: The choice and stoichiometry of the base are critical. A weak, non-nucleophilic base like pyridine or triethylamine primarily serves to neutralize the HCl generated during the reaction.[5][6] Stronger bases, such as potassium hydroxide (KOH) or sodium hydride (NaH), can deprotonate the alcohol to form a more potent alkoxide nucleophile, or deprotonate the initially formed sulfonamide, facilitating further reactions.[5][7]

The diagram below illustrates the initial point of contention in this reaction.

Caption: The two nucleophilic sites of 2-amino-1-propanol competing for tosylation.

Reaction Pathways and Controlling the Outcome

Depending on the desired product—N-tosylated, O-tosylated, or a cyclized derivative—distinct strategies must be employed. The tosyl group itself serves a dual purpose: it acts as an excellent protecting group for amines and, when attached to an oxygen atom, transforms the hydroxyl group into an excellent leaving group (-OTs), facilitating nucleophilic substitution reactions.[8][9][10]

Pathway A: Selective N-Tosylation

To favor the formation of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, the reaction should be conducted under conditions that leverage the inherently higher nucleophilicity of the amine.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid interfering with the nucleophiles.

-

Base: A mild, non-nucleophilic base such as triethylamine or a heterogeneous inorganic base like sodium bicarbonate is used in stoichiometric amounts to quench the generated HCl without significantly deprotonating the alcohol.

-

Temperature: Conducting the reaction at a low temperature (e.g., 0 °C) helps control the reaction rate and can enhance selectivity for the more kinetically favorable pathway.

Pathway B: O-Tosylation via Amine Protection

Direct selective O-tosylation is challenging. The most reliable method involves temporarily masking the more reactive amino group with a protecting group. This strategy introduces two additional steps (protection and deprotection) but provides unambiguous control.[9][11]

Workflow for Selective O-Tosylation:

-

Amine Protection: The amino group is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate by reacting 2-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is no longer nucleophilic.[4]

-

O-Tosylation: The free hydroxyl group of the N-protected amino alcohol is then tosylated under standard conditions (TsCl, pyridine or Et₃N, DCM).[5][12]

-

Deprotection (Optional): If the free amine is required in the final product, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Caption: Experimental workflow for achieving selective O-tosylation via amine protection.

Pathway C: One-Pot Synthesis of N-Tosyl Aziridine

A powerful application of this chemistry is the direct, one-pot conversion of 2-amino alcohols into N-tosyl aziridines.[7] This transformation is a cornerstone for synthesizing nitrogen-containing compounds and proceeds via a sequential di-tosylation and intramolecular cyclization mechanism.

Mechanism of Aziridine Formation:

-

Initial N-Tosylation: The amine reacts first to form the N-tosyl sulfonamide.

-

O-Tosylation: In the presence of excess tosyl chloride and a suitable base, the hydroxyl group of the N-tosylated intermediate is converted into a tosylate (-OTs).

-

Intramolecular Cyclization: A strong base deprotonates the sulfonamide nitrogen, creating a potent intramolecular nucleophile. This attacks the carbon bearing the -OTs group in an Sₙ2 reaction, displacing the tosylate leaving group and forming the three-membered aziridine ring.[7]

Caption: Logical pathway for the one-pot synthesis of N-Tosyl aziridine.

Experimental Protocols & Data

The following protocols are representative methodologies for achieving the outcomes discussed. These are self-validating systems where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.

Table 1: Comparison of Reaction Conditions

| Protocol | Target Product | Base | Solvent System | Key Rationale |

| Protocol 1 | N-Tosyl Aziridine | Potassium Hydroxide (KOH) | Water / Dichloromethane | Biphasic system; KOH acts as a strong base for both tosylation steps and the final cyclization.[7] |

| Protocol 2 | N-Tosyl Aziridine | Potassium Carbonate (K₂CO₃) | Acetonitrile | Anhydrous conditions suitable for higher substituted or sterically hindered amino alcohols.[7] |

| Protocol 3 | O-Tosylation (General) | Triethylamine (Et₃N) / DMAP | Dichloromethane | Standard anhydrous conditions for converting an alcohol to a tosylate once the amine is protected.[12] |

Experimental Protocol 1: One-Pot Synthesis of (S)-2-methyl-1-tosylaziridine from (S)-2-amino-1-propanol

This protocol is adapted from Bergmeier, S. C., & Stanchina, D. M. (1999) and is highly effective for less hindered amino alcohols.[7]

Materials:

-

(S)-2-amino-1-propanol (1.0 mmol)

-

Potassium hydroxide (KOH) (2.0 g)

-

p-Toluenesulfonyl chloride (TsCl) (2.5 mmol)

-

Water (2.0 mL)

-

Dichloromethane (CH₂Cl₂) (2.0 mL)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-1-propanol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).

-

Commence vigorous stirring to ensure efficient mixing of the biphasic system.

-

Add p-toluenesulfonyl chloride (2.5 mmol) portion-wise at room temperature over 5-10 minutes.

-

Continue vigorous stirring for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add ice and water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl aziridine.

-

The product can be further purified by flash column chromatography if necessary.

Experimental Protocol 2: General Procedure for O-Tosylation of an N-Protected Amino Alcohol

This protocol is a standard method for converting alcohols to tosylates and assumes the amine has been previously protected.[5][12]

Materials:

-

N-Protected 2-amino-1-propanol (1.0 eq.)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N) (1.5 eq.) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Dissolve the N-protected 2-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane in a flame-dried, nitrogen-flushed round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the catalytic amount of DMAP (if used).

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours, or allow it to warm to room temperature and stir overnight if the reaction is sluggish.[5] Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude tosylate by flash column chromatography or recrystallization.

Applications in Drug Development & Conclusion

The tosylation of 2-amino-1-propanol and its derivatives is not merely an academic exercise. These reactions produce versatile intermediates crucial in pharmaceutical synthesis.[1] The resulting N-tosyl aziridines are powerful electrophiles that can be opened by a variety of nucleophiles to stereoselectively install new functional groups. O-tosylated intermediates allow for the displacement of the hydroxyl group to form carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).

References

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 4(1), 15-21. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Kazemi, F., et al. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Tamm, M. (n.d.). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Díaz-Moscoso, A. (2012). Response to "What is the role and mechanism of action of tosyl chloride in organic synthesis?". ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. Retrieved from [Link]

-

Lemos, A. (2014). Response to "How can we protect an amino group leaving an alcohol group free?". ResearchGate. Retrieved from [Link]

-

Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. rsc.org [rsc.org]

A Technical Guide to N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Scientific Context

This document provides an in-depth technical overview of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a compound situated at the intersection of organic synthesis and medicinal chemistry. While not a compound with a widely documented history of discovery, its structural motifs—a tosyl group and a propanolamine moiety—are of significant interest in chemical and pharmaceutical research. This guide will therefore focus on the fundamental principles of its synthesis, methods for its characterization, and the scientific context that underscores its potential utility.

Introduction to this compound

This compound belongs to the class of sulfonamides, a group of compounds renowned for their diverse biological activities. The defining feature of this class is the sulfonyl group bonded to a nitrogen atom. The "tosyl" (p-toluenesulfonyl) group, in particular, is a common functional group in organic chemistry, frequently employed as a protecting group for amines due to the stability of the resulting sulfonamide.[1] The presence of a secondary alcohol on the propyl chain introduces a site for further chemical modification, making it a potentially versatile synthetic intermediate.

Given the absence of a seminal "discovery" paper for this specific molecule, its history is best understood through the broader context of sulfonamide synthesis and the chemistry of amino alcohols. Its existence in chemical databases suggests it has been synthesized, likely as part of larger chemical libraries or as an intermediate in more complex syntheses.

Synthesis Methodology: A Chemist's Perspective

The synthesis of this compound is most logically achieved through the nucleophilic attack of an amino alcohol on p-toluenesulfonyl chloride. This is a standard and robust method for the formation of sulfonamides.

The Core Reaction: Sulfonylation of 1-Amino-2-propanol

The primary synthetic route involves the reaction of 1-amino-2-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and purity.

Key Reagents:

-

1-Amino-2-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system)

The rationale for this choice of reactants lies in their well-established reactivity. The amino group of 1-amino-2-propanol is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from standard methodologies for sulfonamide synthesis.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Base: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Diagram of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Structural Characterization

Once synthesized, the identity and purity of this compound must be confirmed through various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methyl group on the benzene ring, and the protons of the 2-hydroxypropyl chain. The coupling patterns would confirm the connectivity of these protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Physicochemical Properties

The following table summarizes some of the predicted and known properties for this compound and its enantiomer.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃S | - |

| Molecular Weight | 229.3 g/mol | - |

| Boiling Point (Predicted) | 383.3±52.0 °C | [4] |

| Density (Predicted) | 1.224±0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.44±0.50 | [4] |

Scientific Context and Potential Applications

The tosyl group is a well-known protecting group for amines in multi-step organic synthesis.[1] Therefore, this compound could serve as a valuable intermediate. The hydroxyl group can be further functionalized, and the tosyl group can be removed under reductive or strongly acidic conditions to liberate the amine.[1]

Furthermore, the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[2] The incorporation of a hydroxyl group provides a handle for improving pharmacokinetic properties or for conjugation to other molecules. While there is no specific documented biological activity for this compound itself, its structural features suggest it could be a scaffold for the development of new bioactive compounds.

Conclusion

This compound, while not a compound of major historical note, serves as an excellent case study in the principles of modern organic synthesis and the logic of medicinal chemistry. Its preparation relies on robust and well-understood chemical transformations, and its structure is amenable to detailed characterization by standard analytical methods. The true value of this compound likely lies in its potential as a building block for more complex molecules with tailored chemical and biological properties. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and potentially exploit the utility of this versatile sulfonamide.

References

-

Mohamed, S. K., & Akkurt, M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2959. [Link]

-

Tosyl group. Wikipedia. [Link]

Sources

Methodological & Application

Synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the chemical principles and safety considerations underpinning the synthesis.

Introduction

This compound belongs to the sulfonamide class of organic compounds. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The presence of both a hydroxyl group and a sulfonamide moiety in the target molecule makes it a versatile building block for the synthesis of more complex chemical entities. This protocol details the nucleophilic substitution reaction between 1-amino-2-propanol and p-toluenesulfonyl chloride.

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the primary amine group of 1-amino-2-propanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The hydroxyl group of 1-amino-2-propanol is less nucleophilic than the amine and is therefore less likely to react under these conditions, leading to the desired N-sulfonylation product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Amino-2-propanol | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. | Corrosive and combustible liquid. Handle with care. |

| p-Toluenesulfonyl chloride (TsCl) | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. | Corrosive solid. Moisture sensitive. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Flammable and toxic. Use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Volatile and potentially carcinogenic. Handle in a fume hood. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific, etc. | Corrosive. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific, etc. | |

| Brine | Saturated aqueous solution of NaCl | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific, etc. | For drying organic extracts. |

| Ethyl Acetate | ACS Grade | Fisher Scientific, etc. | For recrystallization. |

| Hexanes | ACS Grade | Fisher Scientific, etc. | For recrystallization. |

Experimental Protocol

Reaction Setup and Execution

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-2-propanol (1.0 eq., e.g., 5.0 g, 66.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Slowly add anhydrous pyridine (1.5 eq., e.g., 8.0 mL, 99.9 mmol) to the stirred solution. The addition should be dropwise to maintain the temperature below 5 °C.

-

Addition of Sulfonylating Agent: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 eq., e.g., 15.2 g, 79.9 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

Quenching and Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). Shake vigorously and separate the layers. The aqueous layer is extracted to remove excess pyridine.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 100 mL of brine to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude product is purified by recrystallization to yield a white to off-white solid.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Precipitation: Slowly add hexanes to the hot solution until it becomes cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (doublets, ~7.3-7.8 ppm), methyl group on the aromatic ring (singlet, ~2.4 ppm), methine proton of the propyl group (multiplet, ~3.8-4.0 ppm), methylene protons of the propyl group (multiplets, ~2.8-3.2 ppm), methyl group of the propyl chain (doublet, ~1.1 ppm), and hydroxyl and amine protons (broad singlets, variable chemical shifts). |

| ¹³C NMR | Aromatic carbons (~127-144 ppm), methine carbon (~65-70 ppm), methylene carbon (~50-55 ppm), and methyl carbons (~20-22 ppm). |

| IR (Infrared) Spectroscopy | Characteristic peaks for O-H stretching (~3400-3500 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₀H₁₅NO₃S, MW = 229.30 g/mol ). |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis, particularly those involving volatile and toxic solvents and reagents like dichloromethane and pyridine, must be performed in a well-ventilated chemical fume hood.[1][2]

-

Reagent Handling:

-

1-Amino-2-propanol: This compound is corrosive and can cause severe skin burns and eye damage. It is also a combustible liquid.[2]

-

p-Toluenesulfonyl chloride (TsCl): It is a corrosive solid that is sensitive to moisture. Inhalation may cause respiratory irritation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time and monitor by TLC. |

| Loss of product during work-up. | Ensure complete extraction and minimize the amount of solvent used for washing the crystals. | |

| Oily Product After Recrystallization | Impurities present. | Repeat the recrystallization process. If the product still oils out, consider purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient. |

| Presence of Starting Material in the Final Product | Insufficient amount of p-toluenesulfonyl chloride. | Use a slight excess of p-toluenesulfonyl chloride (1.2 equivalents). |

| Reaction not driven to completion. | Ensure the base is anhydrous and used in sufficient quantity to neutralize the HCl byproduct. |

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.

References

-

Mohamed, S. K., Akkurt, M., Albayati, M. R., & Haukka, M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]

-

Pearson Education. Show how 1-propanol can be converted into the following compounds by means of a sulfonate ester. [Link]

-

Miljković, D., El-Din, A. M. S., & Gaši, K. (1983). Resolution of racemic 1-amino-2-propanol. Glasnik Hemijskog drustva Beograd, 48(1-2), 35-40. [Link]

-

OSHA. 1-AMINO-2-PROPANOL. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

use of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide as a chiral auxiliary in asymmetric synthesis

An Application Guide to Chiral N-Sulfonyl Amino Alcohols in Asymmetric Synthesis

A Note to the Reader: This guide addresses the use of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and its parent class of compounds as chiral auxiliaries in asymmetric synthesis. Extensive literature review indicates that while this compound is a representative member of the N-tosyl amino alcohol family, it is not as widely documented as other analogs derived from amino acids like valine or phenylalanine. Therefore, this document establishes the fundamental principles and protocols for this class of auxiliaries, using well-documented examples to ensure scientific accuracy and practical utility for researchers in organic synthesis and drug development.

Introduction: The Architectural Logic of N-Tosyl Amino Alcohol Auxiliaries

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into single enantiomers of a desired product. The N-tosyl amino alcohol scaffold, derived from readily available and optically pure 1,2-amino alcohols, offers a robust platform for stereocontrol. The core structure features a chiral backbone, a hydroxyl group for forming a rigid, chelated intermediate, and a sulfonamide moiety that influences the electronic and steric environment.

The key to their function lies in the temporary attachment of the auxiliary to a prochiral molecule (e.g., a carboxylic acid). The resulting adduct, typically an amide, is then subjected to a stereodifferentiating reaction. The auxiliary's predefined stereochemistry physically blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face. This process, known as 1,2- or 1,3-asymmetric induction, results in the preferential formation of one diastereomer.[1] Finally, the auxiliary is cleaved, releasing the enantiomerically enriched product and allowing for the recovery of the auxiliary.

The Mechanism of Stereocontrol: Chelation-Controlled Facial Bias

The high degree of stereoselectivity achieved with this class of auxiliaries is not accidental; it is the result of a deliberately engineered conformational rigidity. The process is typically initiated by the introduction of a Lewis acid, such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl).

The critical mechanistic steps are:

-

Bidentate Chelation: The Lewis acid coordinates simultaneously to the lone pair of the amide carbonyl oxygen and the hydroxyl group of the amino alcohol backbone.

-

Formation of a Rigid Template: This chelation locks the molecule into a rigid five-membered ring system. This conformation forces the substituents on the auxiliary's chiral center (R¹) and the acyl group (R²) into pseudo-equatorial positions to minimize steric strain.

-

Facial Shielding: The bulky tosyl group and the substituent at the chiral center (R¹) effectively shield the top face of the resulting enolate.

-

Directed Nucleophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less-hindered bottom face, ensuring a highly diastereoselective bond formation.

The following diagram illustrates this pivotal chelated intermediate responsible for directing the stereochemical outcome.

Caption: Mechanism of stereocontrol via a rigid Lewis acid chelate.

Application & Protocols: Asymmetric Aldol Addition

The aldol reaction is a powerful C-C bond-forming reaction. Using an N-acyl derivative of a chiral N-tosyl amino alcohol allows for the synthesis of β-hydroxy amides with excellent diastereoselectivity. These products are valuable precursors to chiral β-hydroxy carboxylic acids.[2]

The overall workflow is summarized below.

Caption: Workflow for an asymmetric aldol addition using a chiral auxiliary.

Protocol 1: Auxiliary Attachment (N-Acylation)

This protocol describes the coupling of the chiral auxiliary with a carboxylic acid chloride to form the key amide intermediate.

Materials:

-

(S)-N-Tosyl-2-amino-1-propanol (or other chiral N-tosyl amino alcohol) (1.0 equiv)

-

Propionyl chloride (or other acid chloride) (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

-

Dissolve the chiral N-tosyl amino alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (or pyridine) dropwise to the stirred solution.

-

Slowly add the acid chloride dropwise. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Titanium-Mediated Aldol Addition

This protocol details the formation of a titanium enolate followed by its reaction with an aldehyde.

Materials:

-

N-Acyl derivative from Protocol 1 (1.0 equiv)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (2.2 equiv)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA) (2.5 equiv)

-

Aldehyde (e.g., Isobutyraldehyde) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere and cryogenic setup (-78 °C)

Procedure:

-

Dissolve the N-acyl derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the TiCl₄ solution dropwise. The solution will typically turn a deep yellow or red color. Stir for 5 minutes.

-

Add DIPEA dropwise over 10 minutes. Stir the resulting dark red/brown solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the aldehyde dropwise as a solution in DCM.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the consumption of the starting material.

-

Quench the reaction at -78 °C by slowly adding a half-saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with DCM.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation: Representative Aldol Reaction Outcomes